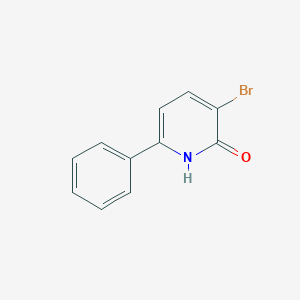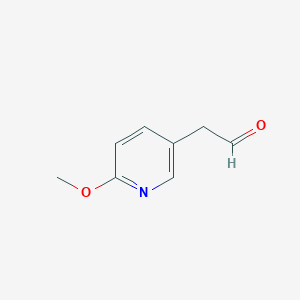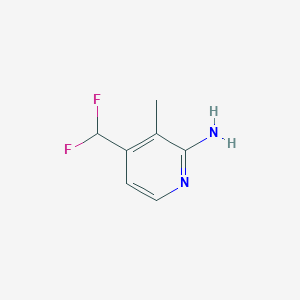
4-(Difluoromethyl)-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-methylpyridin-2-amine is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods, including:
Radical Difluoromethylation: This method involves the use of radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring to form the desired product.
Electrophilic Difluoromethylation: This approach uses electrophilic difluoromethylating agents to introduce the difluoromethyl group into the pyridine ring under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of metal-catalyzed cross-coupling reactions, which allow for the efficient introduction of the difluoromethyl group into the pyridine ring . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce methylated derivatives .
科学研究应用
4-(Difluoromethyl)-3-methylpyridin-2-amine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The compound may act as a hydrogen bond donor or acceptor, influencing its binding affinity and specificity for target proteins .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-3-methylpyridin-2-amine: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Fluoromethyl)-3-methylpyridin-2-amine: This compound has a single fluorine atom in the methyl group, which can affect its reactivity and stability.
Uniqueness
4-(Difluoromethyl)-3-methylpyridin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it a valuable building block in various applications .
属性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3,(H2,10,11) |
InChI 键 |
CFTKARRODMNJEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


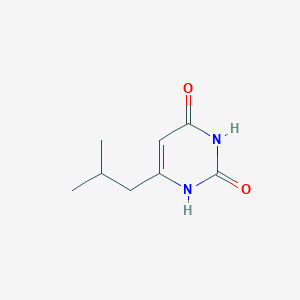
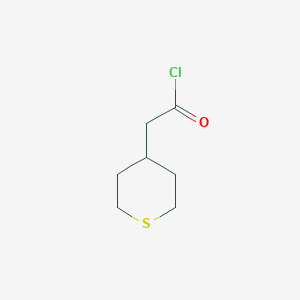
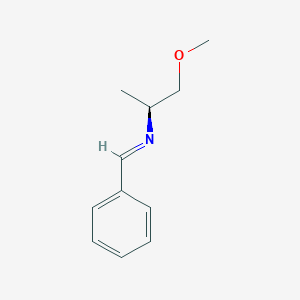

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
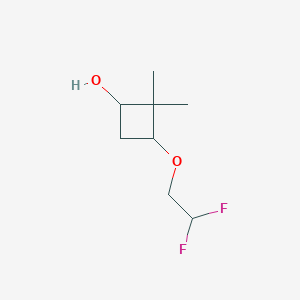
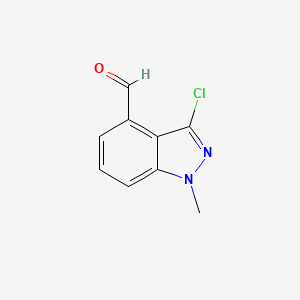
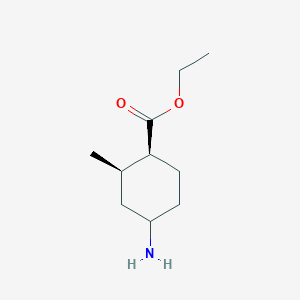
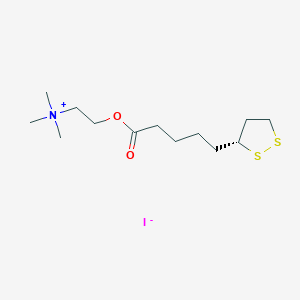
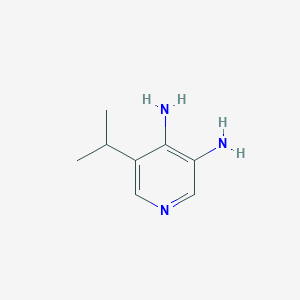
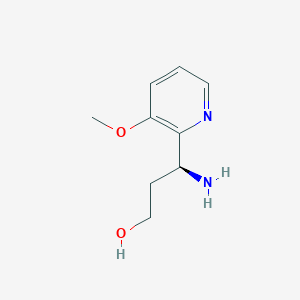
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
